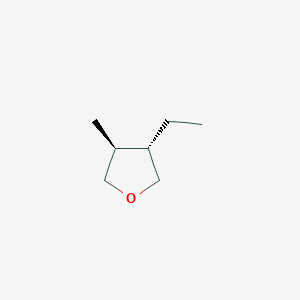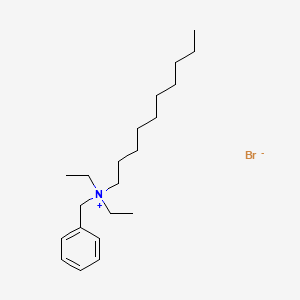![molecular formula C15H17ClN2S B14386015 Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- CAS No. 88654-20-0](/img/structure/B14386015.png)
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl and a 2-thiazolyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl with thiazole under specific conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products .
Wirkmechanismus
The mechanism of action of Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares a similar structure but lacks the thiazolyl group.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a hydroxyl group instead of the thiazolyl group.
4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: Features a pyrazolyl group instead of the thiazolyl group.
Uniqueness
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is unique due to the presence of both the 4-chlorophenyl and 2-thiazolyl groups. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
88654-20-0 |
|---|---|
Molekularformel |
C15H17ClN2S |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H17ClN2S/c1-18-8-6-12(7-9-18)15-17-14(10-19-15)11-2-4-13(16)5-3-11/h2-5,10,12H,6-9H2,1H3 |
InChI-Schlüssel |
ONHCIOYNFHOFME-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)




